molecular formula C18H14BBr2NO2 B13147285 (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid

(4-(Bis(4-bromophenyl)amino)phenyl)boronic acid

Cat. No.: B13147285
M. Wt: 446.9 g/mol
InChI Key: UUUAHCJEQLCAPR-UHFFFAOYSA-N
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Description

(4-(Bis(4-bromophenyl)amino)phenyl)boronic acid is an organoboron compound with the molecular formula C18H14BBr2NO2 and a molecular weight of 446.93 g/mol . This compound is known for its unique structural features, which include a boronic acid group attached to a phenyl ring substituted with bis(4-bromophenyl)amino groups. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides . The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and an organic solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

(4-(Bis(4-bromophenyl)amino)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-(Bis(4-bromophenyl)amino)phenyl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various applications. The compound’s molecular targets and pathways include its interaction with enzymes and other biological molecules, leading to changes in their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(Bis(4-bromophenyl)amino)phenyl)boronic acid is unique due to the presence of two bromine atoms and the bis(4-bromophenyl)amino group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C18H14BBr2NO2

Molecular Weight

446.9 g/mol

IUPAC Name

[4-(4-bromo-N-(4-bromophenyl)anilino)phenyl]boronic acid

InChI

InChI=1S/C18H14BBr2NO2/c20-14-3-9-17(10-4-14)22(18-11-5-15(21)6-12-18)16-7-1-13(2-8-16)19(23)24/h1-12,23-24H

InChI Key

UUUAHCJEQLCAPR-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)N(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)(O)O

Origin of Product

United States

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